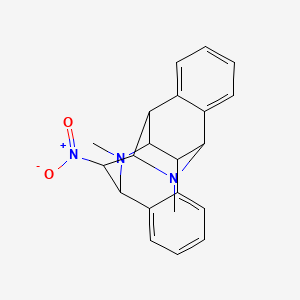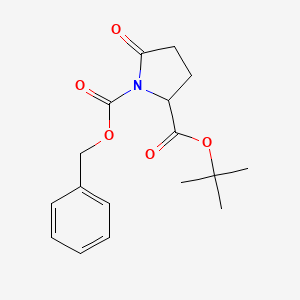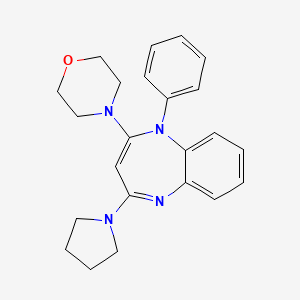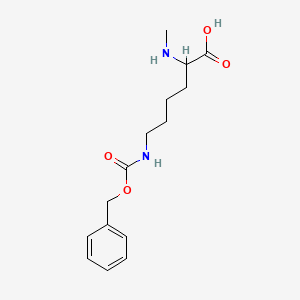
N-Me-Lys(Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Me-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the lysine side chain and a benzyloxycarbonyl (Z) protecting group. The compound is often used in peptide synthesis and various biochemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Me-Lys(Z)-OH typically involves several steps:
Reductive Benzylation: Lysine is first subjected to reductive benzylation to introduce the benzyloxycarbonyl (Z) protecting group.
Reductive Methylation: The nitrogen atom of the lysine side chain is then methylated using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Debenzylation: The benzyloxycarbonyl group is removed through catalytic hydrogenolysis.
Boc Protection: Finally, the compound is protected with a tert-butyloxycarbonyl (Boc) group to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) are often employed for large-scale production .
化学反応の分析
Types of Reactions: N-Me-Lys(Z)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
Chemistry: N-Me-Lys(Z)-OH is used as a building block in peptide synthesis. Its unique structure allows for the incorporation of methylated lysine residues into peptides, which can be used to study protein-protein interactions and enzyme activity .
Biology: In biological research, this compound is used to investigate the role of methylated lysine residues in histone modification and gene regulation. It serves as a model compound to study the effects of lysine methylation on protein function .
Medicine: Its ability to modulate protein interactions makes it a valuable tool in the development of new drugs .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications. Its stability and reactivity make it suitable for use in various industrial processes .
作用機序
The mechanism of action of N-Me-Lys(Z)-OH involves its incorporation into peptides and proteins, where it can influence protein structure and function. The methyl group on the lysine side chain can affect protein-protein interactions, enzyme activity, and gene regulation. The benzyloxycarbonyl (Z) protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound .
類似化合物との比較
- N-methyl asparagine
- N-methyl arginine
- N-methyl histidine
- N-methyl tryptophan
Comparison: N-Me-Lys(Z)-OH is unique due to the presence of both a methyl group and a benzyloxycarbonyl protecting group. This combination provides stability during synthesis and allows for the incorporation of methylated lysine residues into peptides. Compared to other N-methyl amino acids, this compound offers greater versatility in peptide synthesis and biochemical applications .
特性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
InChIキー |
BBDYEFFDBXIBKT-UHFFFAOYSA-N |
正規SMILES |
CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


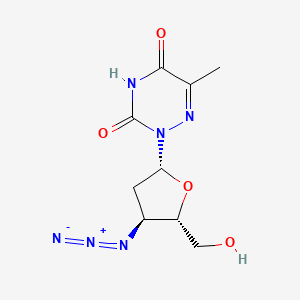

![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

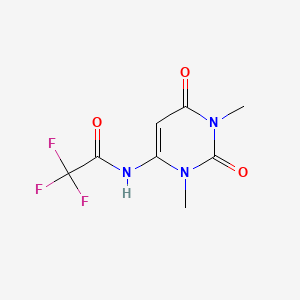

![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
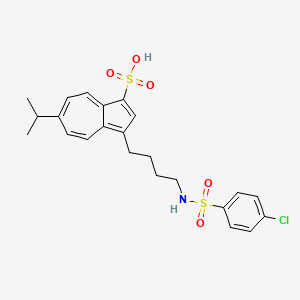

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)
